

An In-Depth Technical Guide to Thiol-PEG2-acid: Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	Thiol-PEG2-acid	
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Introduction

Thiol-PEG2-acid, a heterobifunctional linker, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, offers researchers the versatility to covalently link a wide array of molecules. The hydrophilic nature of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal component in the design of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and functionalized nanoparticles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of **Thiol-PEG2-acid**, complete with detailed experimental protocols and logical workflow diagrams.

Chemical Structure and Physicochemical Properties

Thiol-PEG2-acid, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its reactivity and utility.[2] The molecule consists of a thiol (-SH) group, which is highly reactive towards maleimides and the surfaces of noble metals like gold, and a carboxylic acid (-COOH) group, which can be activated to form stable amide bonds with primary amines.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of Thiol-PEG2-acid



Property	Value	Reference(s)
IUPAC Name	3-[2-(2- sulfanylethoxy)ethoxy]propanoi c acid	
Synonyms	SH-PEG2-COOH, 3-(2-(2- mercaptoethoxy)ethoxy)propa noic acid	
CAS Number	1379649-73-6	-
Molecular Formula	C7H14O4S	_
Molecular Weight	194.25 g/mol	
Appearance	Colorless to light yellow liquid	
Solubility	DMSO: 100 mg/mL (514.80 mM) with sonication. Soluble in water and most organic solvents.	,
Storage	Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Note: While specific pKa values for **Thiol-PEG2-acid** are not readily available in the literature, the pKa of the carboxylic acid is expected to be in the range of 4-5, similar to other short-chain carboxylic acids. The pKa of the thiol group is typically in the range of 8-10.

Key Applications and Experimental Protocols

The dual functionality of **Thiol-PEG2-acid** makes it a versatile linker in a variety of applications. Below are detailed protocols for some of its most common uses.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of **Thiol-PEG2-acid** can be coupled to primary amines on proteins, peptides, or other molecules using a carbodiimide crosslinker such as 1-Ethyl-3-(3-



dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl group to form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.

Experimental Protocol: Coupling of Thiol-PEG2-acid to an Amine-Containing Molecule

Materials:

- Thiol-PEG2-acid
- Amine-containing molecule (e.g., peptide, protein)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Desalting column

Procedure:

- Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions of all reagents in the appropriate buffers.
- Activation of Carboxylic Acid:
 - Dissolve Thiol-PEG2-acid in Activation Buffer.
 - Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS or Sulfo-NHS to the Thiol-PEG2-acid solution.
 - Incubate the reaction for 15-30 minutes at room temperature.
- Coupling to Amine:



- Dissolve the amine-containing molecule in Coupling Buffer.
- Add the activated Thiol-PEG2-acid solution to the amine-containing molecule solution.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
- Quenching: Add the Quenching Solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
- Characterization: Characterize the final conjugate using techniques such as mass spectrometry (MS) to confirm the molecular weight and HPLC to assess purity.

Thiol-Maleimide Conjugation

The thiol group of **Thiol-PEG2-acid** readily reacts with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific and efficient at neutral pH.

Experimental Protocol: Conjugation of **Thiol-PEG2-acid** to a Maleimide-Activated Molecule

Materials:

- Thiol-PEG2-acid
- Maleimide-activated molecule (e.g., protein, fluorescent dye)
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, containing 1-10 mM
 EDTA
- Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)
- Desalting column

Procedure:

• Preparation of Reagents: Degas the Conjugation Buffer by bubbling with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol group.



- Dissolution of Reactants:
 - Dissolve the maleimide-activated molecule in the degassed Conjugation Buffer.
 - Dissolve Thiol-PEG2-acid in the degassed Conjugation Buffer.
- Conjugation Reaction:
 - Add a 1.1- to 5-fold molar excess of **Thiol-PEG2-acid** to the solution of the maleimideactivated molecule.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (nitrogen or argon).
- Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted
 Thiol-PEG2-acid.
- Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation.

Synthesis of PROTACs

Thiol-PEG2-acid is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The synthesis typically involves a stepwise approach where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand.

Experimental Protocol: General Workflow for PROTAC Synthesis using Thiol-PEG2-acid

- Functionalization of the First Ligand:
 - Choose either the target protein ligand or the E3 ligase ligand that has a suitable functional group (e.g., an amine) for coupling with the carboxylic acid of Thiol-PEG2-acid.
 - Perform an EDC/NHS coupling reaction as described in Section 3.1 to attach the Thiol-PEG2-acid linker to the first ligand.
 - Purify the resulting intermediate.



- · Functionalization of the Second Ligand:
 - The second ligand should possess a maleimide group.
 - Perform a thiol-maleimide conjugation as described in Section 3.2 to couple the thiolfunctionalized intermediate from the previous step to the second ligand.
- Purification and Characterization:
 - Purify the final PROTAC molecule using preparative HPLC.
 - Characterize the PROTAC using high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold surfaces makes **Thiol-PEG2-acid** an excellent choice for functionalizing gold nanoparticles (AuNPs). This surface modification improves the stability of the nanoparticles in biological media and provides a carboxylic acid handle for further bioconjugation.

Experimental Protocol: Surface Functionalization of Gold Nanoparticles

Materials:

- · Citrate-stabilized gold nanoparticles (AuNPs) solution
- Thiol-PEG2-acid
- Ethanol
- Centrifuge

Procedure:

- Preparation of Thiol-PEG2-acid Solution: Dissolve Thiol-PEG2-acid in ethanol to a final concentration of 1-10 mM.
- Functionalization:



- To the citrate-stabilized AuNP solution, add the **Thiol-PEG2-acid** solution dropwise while stirring. A typical molar ratio is a large excess of the thiol linker to the AuNPs.
- Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

Purification:

- Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
- Remove the supernatant containing excess thiol and displaced citrate ions.
- Resuspend the nanoparticle pellet in fresh ethanol to wash away any unbound linker.
- Repeat the centrifugation and resuspension steps at least two more times.
- Final Resuspension: Resuspend the purified functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.

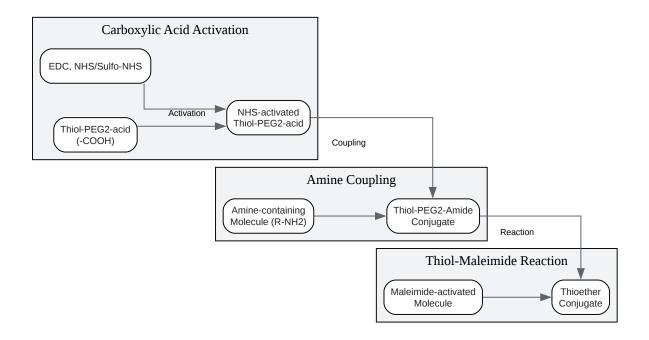
Characterization:

- Use UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak,
 which indicates a change in the nanoparticle's surface environment.
- Employ Dynamic Light Scattering (DLS) to measure the increase in the hydrodynamic diameter of the nanoparticles.
- Utilize Transmission Electron Microscopy (TEM) to confirm the size and morphology of the functionalized nanoparticles.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the key applications of **Thiol-PEG2-acid**.

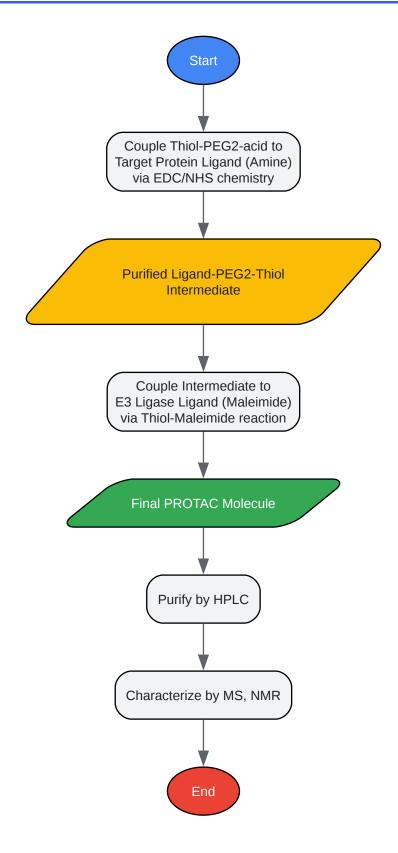




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Caption: General bioconjugation workflow using Thiol-PEG2-acid.

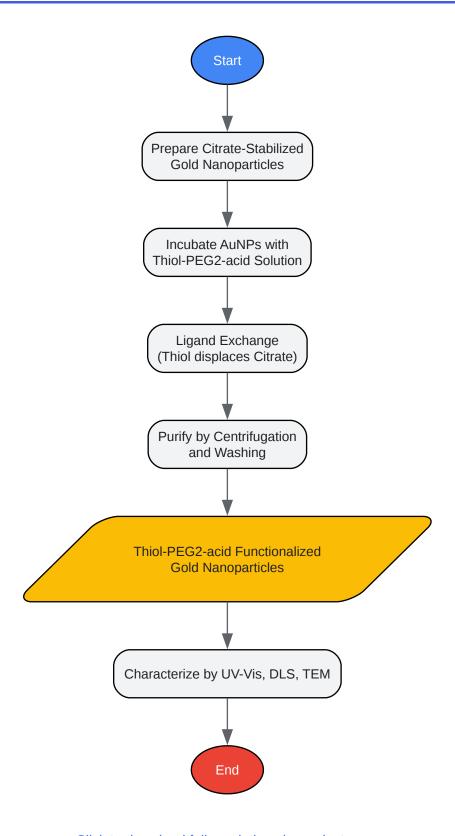




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Caption: Logical workflow for the synthesis of a PROTAC using **Thiol-PEG2-acid**.





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Caption: Workflow for the surface functionalization of gold nanoparticles.



Conclusion

Thiol-PEG2-acid is a highly versatile and valuable tool for researchers in the life sciences. Its well-defined structure and dual reactivity, combined with the beneficial properties of the PEG spacer, enable the straightforward synthesis of a wide range of bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of **Thiol-PEG2-acid** in innovative research and development endeavors, from targeted drug delivery to the creation of advanced diagnostic and imaging agents. As the demand for precisely engineered biomolecules continues to grow, the importance of heterobifunctional linkers like **Thiol-PEG2-acid** is set to increase, making a thorough understanding of their properties and applications essential for the modern researcher.

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